N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide, commonly known as Eliglustat, is a synthetic compound primarily used in the treatment of Gaucher's disease, a genetic disorder that affects lipid metabolism. This compound is classified as a small molecule inhibitor of glucocerebrosidase, an enzyme crucial for the breakdown of glucocerebrosides. The approval of Eliglustat by the United States Food and Drug Administration underscores its significance as an orphan drug for managing this condition.
Eliglustat is derived from a complex synthesis involving various chemical reactions and intermediates. It belongs to the class of compounds known as octanamides and is characterized by its specific stereochemistry at the 1S and 2S positions. Its molecular formula is , and it has been cataloged under various identifiers, including CAS number 1092472-70-2.
The synthesis of N-[(1S,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves several key steps:
These methods are detailed in patents and scientific literature that describe various approaches to optimize yield and purity during synthesis .
The molecular structure of Eliglustat features a complex arrangement with multiple functional groups:
The stereochemistry at the 1S and 2S positions is critical for its biological activity. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Key molecular data include:
Eliglustat undergoes various chemical reactions during its synthesis, including:
These reactions often require careful control of conditions such as temperature, pH, and solvent choice to ensure high yields and minimize side products .
Eliglustat functions as an inhibitor of glucocerebrosidase by binding to its active site, thereby preventing the breakdown of glucocerebrosides into glucose and ceramide. This inhibition leads to reduced substrate accumulation in lysosomes, which is pivotal in treating Gaucher's disease.
Studies have shown that Eliglustat can effectively reduce glucocerebroside levels in patients, correlating with clinical improvements in symptoms associated with Gaucher's disease .
Relevant analytical techniques include HPLC for purity assessment and mass spectrometry for molecular weight determination .
Eliglustat has significant applications in medical science:
Research continues into its potential uses beyond Gaucher's disease, exploring its effects on other lysosomal storage disorders .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: